molecular formula C15H20N6O2 B12266199 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12266199
M. Wt: 316.36 g/mol
InChI Key: QAKLYCRTSAUMJL-UHFFFAOYSA-N
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Description

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction proceeds under solvent-free conditions and yields the desired triazolopyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of related triazolopyrimidine compounds .

Chemical Reactions Analysis

Types of Reactions

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. For example, it has been reported to inhibit the activity of certain kinases and other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H20N6O2/c1-11-8-13(21-15(18-11)16-10-17-21)20-6-7-23-12(9-20)14(22)19-4-2-3-5-19/h8,10,12H,2-7,9H2,1H3

InChI Key

QAKLYCRTSAUMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)N4CCCC4

Origin of Product

United States

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